molecular formula C15H12BrN3O4 B5813042 4-bromo-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B5813042
M. Wt: 378.18 g/mol
InChI Key: JJHKDEHSUBNQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is an organic compound with the molecular formula C15H12BrN3O4 It is a complex molecule featuring a bromine atom, a nitrophenyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide typically involves multiple steps. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Amidation: The formation of the carboximidamide group.

    Coupling Reaction: The final step involves coupling the nitrophenyl and benzenecarboximidamide moieties.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The bromine atom and the carboximidamide group may also play roles in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide
  • 4-bromo-N’-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide

Uniqueness

4-bromo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is unique due to its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4/c1-9-8-11(4-7-13(9)19(21)22)15(20)23-18-14(17)10-2-5-12(16)6-3-10/h2-8H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHKDEHSUBNQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.